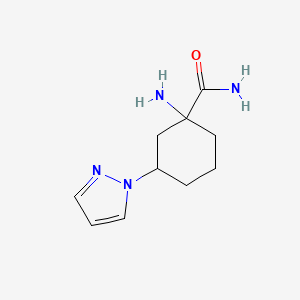
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a pyrazole ring, and a carboxamide group
Méthodes De Préparation
The synthesis of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment to the Cyclohexane Ring: The pyrazole ring is then attached to the cyclohexane ring through nucleophilic substitution reactions.
Introduction of the Amino and Carboxamide Groups: The amino group can be introduced through reductive amination, while the carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorosulfonic acid. Major products formed from these reactions include nitroso derivatives, primary amines, and halogenated pyrazoles.
Applications De Recherche Scientifique
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The amino and carboxamide groups enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-Amino-1H-pyrazole: Lacks the cyclohexane ring and carboxamide group, resulting in different biological activity and chemical reactivity.
1-Amino-3-(1H-pyrazol-1-yl)benzene: Contains a benzene ring instead of a cyclohexane ring, which affects its steric and electronic properties.
1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group, leading to different solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other compounds.
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-amino-3-pyrazol-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c11-9(15)10(12)4-1-3-8(7-10)14-6-2-5-13-14/h2,5-6,8H,1,3-4,7,12H2,(H2,11,15) |
Clé InChI |
OISWQFKNGCHJAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(C(=O)N)N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

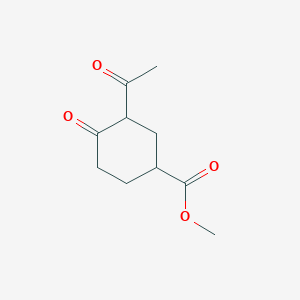
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
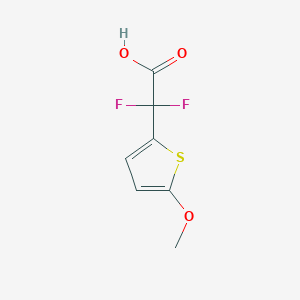
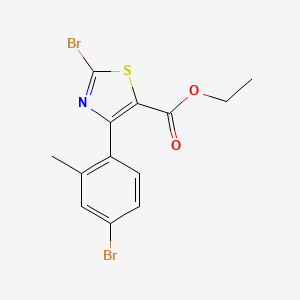
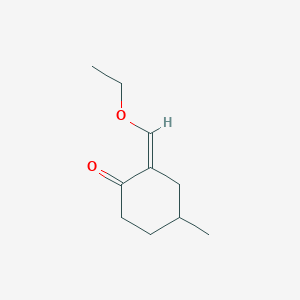
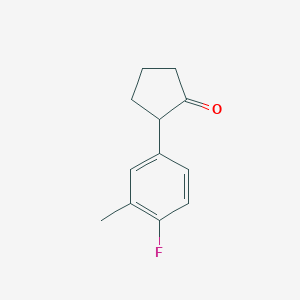

![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
